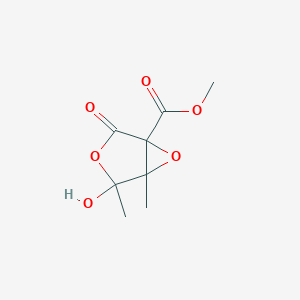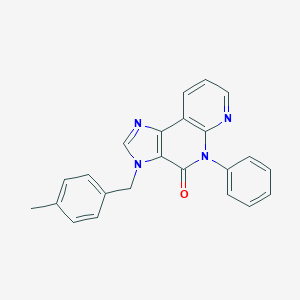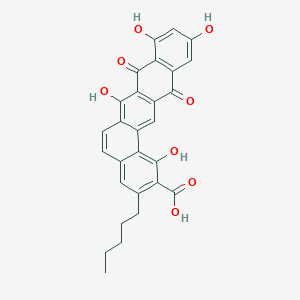![molecular formula C12H26N4O5 B141515 (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 130059-76-6](/img/structure/B141515.png)
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid is a synthetic polypeptide composed of lysine, alanine, and alanine residues. This compound is of significant interest due to its potential applications in various fields, including biomedicine, materials science, and biotechnology. The unique combination of amino acids in its structure imparts distinct properties that make it suitable for a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Activation of the resin: The resin is activated to facilitate the attachment of the first amino acid.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
For large-scale production, microbial fermentation can be employed. This method involves the use of genetically engineered microorganisms to produce the desired polypeptide. The microorganisms are cultured in bioreactors under controlled conditions, and the polypeptide is subsequently purified from the culture medium.
化学反应分析
Types of Reactions
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lysine residues can yield aldehydes or carboxylic acids, while reduction of disulfide bonds results in thiols.
科学研究应用
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model peptide for studying protein folding and interactions.
Industry: It can be used in the production of biodegradable materials and as a component in coatings and adhesives.
作用机制
The mechanism of action of poly(lysine(alanylalanine)) depends on its specific application. In drug delivery, for example, it can form complexes with drugs, enhancing their stability and bioavailability. The lysine residues can interact with cell membranes, facilitating the uptake of the drug into cells. The alanine residues contribute to the overall stability and biocompatibility of the polypeptide.
相似化合物的比较
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be compared with other polypeptides such as poly-L-lysine and poly(lysine(alanine)). While poly-L-lysine is composed solely of lysine residues, poly(lysine(alanylalanine)) includes alanine residues, which impart different properties such as increased hydrophobicity and stability. Poly(lysine(alanine)) lacks the additional alanine residue present in poly(lysine(alanylalanine)), resulting in different structural and functional characteristics.
Similar Compounds
Poly-L-lysine: Composed entirely of lysine residues.
Poly(lysine(alanine)): Composed of lysine and alanine residues.
Poly(lysine(glycine)): Composed of lysine and glycine residues.
属性
CAS 编号 |
130059-76-6 |
|---|---|
分子式 |
C12H26N4O5 |
分子量 |
306.36 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H12N2O3.C6H14N2O2/c1-3(7)5(9)8-4(2)6(10)11;7-4-2-1-3-5(8)6(9)10/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);5H,1-4,7-8H2,(H,9,10)/t3-,4-;5-/m00/s1 |
InChI 键 |
NNMKIPKDJJVWKP-JGAGYOMOSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Key on ui other cas no. |
130059-76-6 |
同义词 |
(poly-Lys)AA poly(Lys(DL-Ala-Ala)) poly(lysine(alanylalanine)) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


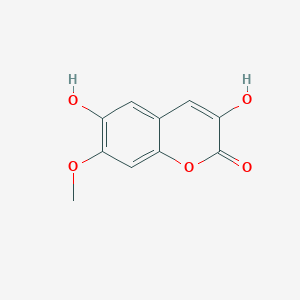
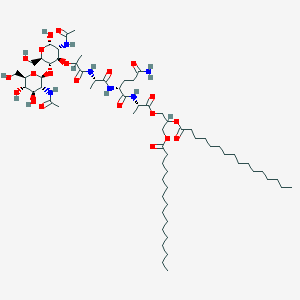

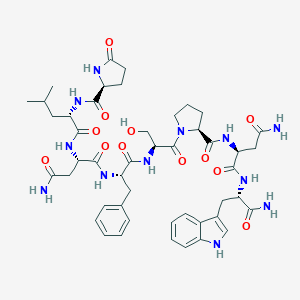
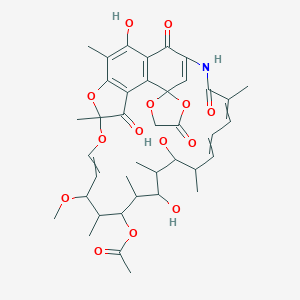
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
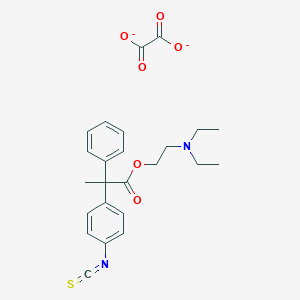

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
